An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-5-nitroimidazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-5-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-5-nitroimidazole (CAS No. 14003-66-8) is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. As a derivative of the nitroimidazole class, which is known for its antimicrobial properties, understanding its fundamental physicochemical characteristics is crucial for its potential application in drug design, as a synthetic precursor, and for quality control purposes. This document provides a comprehensive overview of the core physicochemical properties of 4-Methyl-5-nitroimidazole, details standard experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Properties
4-Methyl-5-nitroimidazole is a C-nitro compound and a member of the imidazoles.[1] Due to tautomerism, it can exist as 4-methyl-5-nitro-1H-imidazole or 5-methyl-4-nitro-1H-imidazole. Its identity and purity are defined by a distinct set of physical and chemical parameters. The compound typically appears as a white to light brown crystalline powder.[2]
Data Presentation
The quantitative physicochemical data for 4-Methyl-5-nitroimidazole are summarized in the table below. It is important to note that while some properties are well-documented, others, such as aqueous solubility, lack precise experimental values in publicly available literature.
| Property | Value | Source(s) |
| IUPAC Name | 5-methyl-4-nitro-1H-imidazole | [2] |
| Synonyms | 4-Methyl-5-nitroimidazole; 4-M-5-NI | [1] |
| CAS Number | 14003-66-8 | [1] |
| Molecular Formula | C₄H₅N₃O₂ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| Appearance | White to Light Brown Powder | [2] |
| Melting Point | 249 °C (lit.)[3]; 203.2-203.3 °C[4] | [3][4] |
| Boiling Point | Data not available; likely decomposes upon heating. | |
| Aqueous Solubility | No quantitative data available. Qualitatively described as soluble in polar solvents.[5] | [5] |
| logP (Octanol/Water) | 0.2 (Computed) | PubChem |
| pKa | Data not available. |
Note on Melting Point: Literature values show some discrepancy, which may be due to different analytical methods or sample purity.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a solid organic compound like 4-Methyl-5-nitroimidazole are provided below. These represent standard laboratory procedures.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
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Thermometer (calibrated)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of dry 4-Methyl-5-nitroimidazole is finely crushed using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.
-
Measurement: The loaded capillary is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point (e.g., ~180°C). The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of the compound in water at a specific temperature.
Apparatus:
-
Analytical balance
-
Glass flasks with stoppers
-
Constant temperature shaker bath (e.g., 25°C)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: An excess amount of 4-Methyl-5-nitroimidazole is added to a flask containing a known volume of deionized water.
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath. It is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is allowed to settle. An aliquot is then centrifuged to separate the saturated aqueous solution from the undissolved solid.
-
Quantification: A precise volume of the clear supernatant is carefully removed, diluted as necessary, and its concentration is determined using a pre-calibrated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed in units such as mg/L or mol/L.
Partition Coefficient (logP) Determination (HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Reference compounds with known logP values
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
Procedure:
-
Calibration: A series of standard compounds with well-documented logP values that span a range including the expected logP of the analyte are injected into the HPLC system.
-
Retention Time Measurement: The retention time (t_R_) for each standard is recorded. The void time (t_0_), the retention time of a non-retained compound, is also determined.
-
Capacity Factor Calculation: The capacity factor (k') for each standard is calculated using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their corresponding log(k') values. A linear regression is applied to the data.
-
Sample Analysis: 4-Methyl-5-nitroimidazole is dissolved in the mobile phase and injected into the HPLC under the identical conditions used for the standards. Its retention time is measured, and its log(k') is calculated.
-
logP Determination: The logP of 4-Methyl-5-nitroimidazole is determined by interpolating its log(k') value on the calibration curve.
Logical and Experimental Workflows
The characterization of a novel or synthesized batch of 4-Methyl-5-nitroimidazole follows a logical progression of experiments to confirm its identity, purity, and key physicochemical properties relevant to its application.
Caption: Experimental workflow for the physicochemical characterization of 4-Methyl-5-nitroimidazole.
References
- 1. 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 5-Methyl-4-nitroimidazole 98 14003-66-8 [sigmaaldrich.com]
- 4. 4-Methyl-5-nitroimidazole, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 5. CAS 14003-66-8: 5-Methyl-4-nitroimidazole | CymitQuimica [cymitquimica.com]
